molecular formula C17H15N5O4S B2941040 1-(4-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1327541-57-0

1-(4-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2941040
CAS No.: 1327541-57-0
M. Wt: 385.4
InChI Key: XFJDCOKYGZNYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique heterocyclic architecture:

  • Azetidine core: A four-membered nitrogen-containing ring, providing conformational rigidity.
  • Sulfonyl bridge: Connects the azetidine to a para-substituted phenyl group, improving solubility and hydrogen-bonding capacity.
  • Ethanone group: At the phenyl ring’s para position, contributing to electrophilic reactivity and metabolic stability.

Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though explicit biological data are absent in the provided evidence.

Properties

IUPAC Name

1-[4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-11(23)12-3-5-14(6-4-12)27(24,25)22-9-13(10-22)17-20-16(21-26-17)15-18-7-2-8-19-15/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJDCOKYGZNYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features several key structural components:

  • Pyrimidin-2-yl moiety
  • 1,2,4-Oxadiazol-5-yl group
  • Azetidin-1-yl unit
  • Sulfonyl linkage
  • Phenyl ring

These functional groups are known to influence the biological properties of the compound significantly.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. The pyrimidine and oxadiazole moieties are often associated with anticancer properties due to their ability to interact with various cellular targets.

Table 1: Summary of Anticancer Activity Studies

StudyCompoundCancer TypeIC50 (µM)Mechanism
1Lung Cancer25.9Apoptosis induction
2Breast Cancer15.1Cell cycle arrest
3Leukemia21.5Inhibition of proliferation

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown activity against various bacterial strains, indicating that this compound may also possess such capabilities.

Table 2: Antimicrobial Activity Data

StudyCompoundBacterial StrainMIC (µg/mL)Mechanism
1Staphylococcus aureus0.25Gyrase inhibition
2Streptococcus pyogenes0.5DNA gyrase targeting

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds with similar structures often inhibit specific kinases involved in cancer cell signaling pathways.
  • DNA Interaction : The oxadiazole and pyrimidine rings may interact with DNA or RNA, disrupting cellular processes.
  • Apoptosis Induction : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Recent research highlights the effectiveness of this compound in various biological assays:

  • In Vivo Studies : Animal models have demonstrated significant tumor reduction when treated with related compounds.
  • Cell Line Studies : In vitro studies using human cancer cell lines have shown promising results regarding cell viability and proliferation inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine-Based Analogs

2-(4-(Isopropylthio)phenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone ()
  • Key Differences: Replaces the sulfonyl group with an isopropylthio (-S-iPr) substituent.
  • Implications :
    • Lower solubility in polar solvents compared to the sulfonyl analog.
    • Increased lipophilicity may enhance membrane permeability but reduce target specificity .

Pyrimidinyl-Oxadiazole Derivatives

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()
  • Structure : Combines pyrimidinylthio, 1,3,4-oxadiazole, and thione groups.
  • Key Differences :
    • Uses a 1,3,4-oxadiazole scaffold instead of 1,2,4-oxadiazole.
    • Substitutes the azetidine-sulfonyl-phenyl system with a thio-methyl linker.
  • Implications: Thione group may increase metal-binding affinity but reduce stability under oxidative conditions.

Piperidine-Linked Oxadiazole-Ketone Compounds

1-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]butan-1-one ()
  • Structure : Features a piperidine ring linked to oxadiazole via a methoxy group.
  • Key Differences :
    • Replaces azetidine with a six-membered piperidine , increasing ring flexibility.
    • Substitutes pyrimidinyl with pyridinyl on the oxadiazole, altering electronic properties.
  • Implications :
    • Piperidine’s flexibility may reduce binding specificity compared to azetidine.
    • Pyridinyl’s basic nitrogen could enhance solubility but compete with target active sites .

Thioxo-Oxadiazole Derivatives

1-(6-Imino-4-methyl-1-phenyl-5-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,6-dihydropyridazin-3-yl)ethanone ()
  • Structure: Integrates a thioxo-1,3,4-oxadiazole with a pyridazinone core.
  • Key Differences :
    • Uses a 1,3,4-oxadiazole-2-thione instead of 1,2,4-oxadiazole.
    • Replaces the sulfonyl group with a thioxo moiety.
  • Pyridazinone core may confer distinct pharmacokinetic properties, such as prolonged half-life .

Fluorophenyl-Substituted Dihydropyrimidinones

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone ()
  • Structure: Combines a dihydropyrimidinone scaffold with 4-fluorophenyl and ethanone groups.
  • Key Differences :
    • Lacks the oxadiazole and azetidine moieties entirely.
    • Introduces a sulfanylidene (C=S) group, altering redox stability.
  • Implications :
    • Fluorophenyl group enhances metabolic stability via reduced CYP450-mediated oxidation.
    • Simpler structure may limit multitarget engagement compared to the query compound .

Comparative Analysis Table

Compound Name / Evidence ID Core Structure Key Functional Groups Solubility Likely Target Affinity
Target Compound Azetidine + 1,2,4-oxadiazole Sulfonyl, Pyrimidinyl, Ethanone Moderate Kinases, Enzymes
2-(4-(Isopropylthio)phenyl)-... Azetidine + 1,2,4-oxadiazole Isopropylthio, Ethanone Low Lipophilic targets
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole 1,3,4-Oxadiazole Pyrimidinylthio, Thione High Metal-dependent enzymes
1-[4-(3-Pyridin-4-yl-oxadiazolyl)piperidin-1-yl] Piperidine + 1,2,4-oxadiazole Pyridinyl, Methoxy, Butanone Moderate GPCRs, Ion channels
1-(6-Imino-pyridazin-3-yl)ethanone Pyridazinone + 1,3,4-oxadiazole Thioxo, Ethanone Low Oxidoreductases
1-[4-(4-Fluorophenyl)-dihydropyrimidin-5-yl] Dihydropyrimidinone Fluorophenyl, Sulfanylidene High Dihydrofolate reductase

Research Implications

  • Synthetic Feasibility : The target compound’s azetidine-sulfonyl-phenyl linkage () requires multistep synthesis, similar to analogs in and , but may face challenges in regioselective sulfonation.
  • Biological Performance : Compared to piperidine-based analogs (), the azetidine core likely improves binding specificity due to reduced conformational freedom. However, sulfonyl groups (vs. thioethers in ) may limit blood-brain barrier penetration.
  • Optimization Potential: Hybridizing the target’s pyrimidinyl-oxadiazole with fluorophenyl groups () could balance solubility and target affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.